DL-Valine-2,3-D2
Overview
Description
DL-Valine-2,3-D2 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Industrial and Pharmaceutical Applications
DL-Valine, including its derivative DL-Valine-2,3-D2, has significant applications in industrial and pharmaceutical fields. It serves as an intermediate for synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Notably, its derivatives have been utilized in clinical treatments, such as in penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy. Fluvalinate, a pyrethroid pesticide derived from d-valine, exhibits broad-spectrum insecticidal properties with low mammalian toxicity. Additionally, valnemulin, synthesized from d-valine, is a semi-synthetic antibiotic for animals. Moreover, d-valine plays a role in cell culture, particularly in selectively inhibiting fibroblast proliferation, making it an important tool in biomedical research (Chen et al., 2016).
Microbial Asymmetric Degradation
In the context of d-valine preparation from dl-valine, microbial asymmetric degradation presents a practical approach. The use of specific microorganisms, such as Candida maltosa, which shows selective degrading activity against dl-valine, enables the effective separation and isolation of d-valine. This microbial process offers a novel method for d-valine preparation, contributing to its industrial production and application (Zhang et al., 2015).
Radiochemistry and Imaging
This compound also finds its use in radiochemistry, specifically in the synthesis of radiolabeled valine compounds. For instance, DL-[3-11C]Valine can be synthesized and further processed to obtain L-[3-11C]Valine, which is valuable in positron emission tomography (PET) imaging. Such radiolabeled amino acids are crucial in medical imaging and diagnostics, providing insights into metabolic processes and diseases (Antoni & Långström, 1987).
Biochemical Research
In biochemical research, this compound serves as a critical tool. For example, its utilization in recovery correction techniques for NMR spectroscopy of perchloric acid extracts is essential. This approach corrects metabolite loss during extraction and minimizes inter-assay variance in quantitative NMR spectroscopy of brain tissue. Such techniques are invaluable in studying the effects of drugs like 5-fluorouracil on brain metabolism, thereby contributing to our understanding of drug-induced brain damage and other metabolic conditions (Nakagami et al., 2014).
Properties
IUPAC Name |
2-amino-2,3-dideuterio-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-NMQOAUCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.